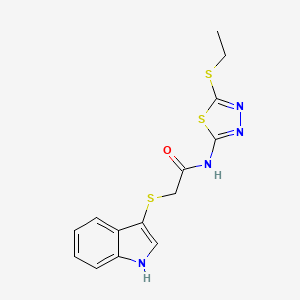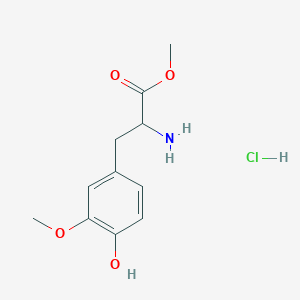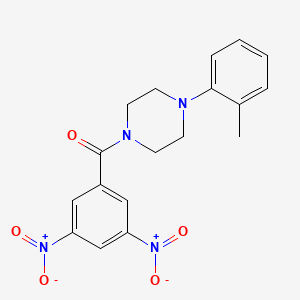![molecular formula C27H26N6O4 B2993503 2-(3,5-dimethoxyphenyl)-7-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 539799-19-4](/img/structure/B2993503.png)
2-(3,5-dimethoxyphenyl)-7-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing different parts of the molecule. Techniques like condensation reactions, substitution reactions, or cyclization reactions might be used .Molecular Structure Analysis
The structure of the compound could be analyzed using techniques like X-ray crystallography, NMR spectroscopy, or mass spectrometry .Chemical Reactions Analysis
The reactivity of the compound would depend on its functional groups. It might undergo reactions like electrophilic aromatic substitution, nucleophilic substitution, or redox reactions .Physical And Chemical Properties Analysis
The compound’s properties like solubility, melting point, boiling point, etc., can be determined using various analytical techniques .Aplicaciones Científicas De Investigación
Synthesis and Characterization
The compound is synthesized via methodologies that might involve reactions similar to those used in creating a range of heterocyclic compounds. For instance, the synthesis of triazolopyrimidines is performed using Biginelli protocol, starting from specific aldehydes and amides, characterized by spectroscopic techniques such as IR, NMR, and mass spectrometry, highlighting the diverse synthetic routes employed in heterocyclic chemistry (Gilava et al., 2020).
Antimicrobial and Antioxidant Activities
Triazolopyrimidines, similar in structure to the compound , have been evaluated for their antimicrobial and antioxidant activities. These compounds have shown potential as bioactive molecules, which suggests that the compound could have similar properties and applications in the development of new therapeutic agents (Gilava et al., 2020).
Supramolecular Chemistry
Pyrimidine derivatives have been utilized in constructing hydrogen-bonded supramolecular assemblies. These novel pyrimidine derivatives are investigated for their ability to co-crystallize with crown ethers, forming multidimensional networks through extensive hydrogen bonding. This application indicates the potential of such compounds in materials science and nanotechnology for creating complex molecular architectures (Fonari et al., 2004).
Anticancer and Anti-inflammatory Activities
The synthesis of novel benzodifuranyl derivatives, including pyrimidine and triazolopyrimidine compounds, demonstrates significant bioactivity, including anti-inflammatory and analgesic effects. These compounds have been shown to inhibit COX-1/COX-2 enzymes effectively, indicating their potential in developing new anti-inflammatory and analgesic drugs (Abu-Hashem et al., 2020).
Molecular Docking and Biological Screening
Triazolopyrimidines and related compounds undergo extensive molecular docking and biological screening to identify their binding efficiencies and bioactivities. This process is critical in drug discovery, allowing researchers to predict the interaction of these compounds with biological targets and their potential as therapeutic agents (Flefel et al., 2018).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(3,5-dimethoxyphenyl)-7-(2-methoxyphenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N6O4/c1-16-23(26(34)30-18-8-7-11-28-15-18)24(21-9-5-6-10-22(21)37-4)33-27(29-16)31-25(32-33)17-12-19(35-2)14-20(13-17)36-3/h5-15,24H,1-4H3,(H,30,34)(H,29,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZUBSNLQRJZUGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC(=CC(=C3)OC)OC)N1)C4=CC=CC=C4OC)C(=O)NC5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclopentyl-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxamide](/img/structure/B2993423.png)
![N-(benzo[d]thiazol-5-yl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2993424.png)
![Methyl 5,5,7,7-tetramethyl-2-(thiophene-2-carbonylamino)-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2993425.png)
![N-[(4-Methoxythian-4-yl)methyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2993429.png)
![Ethyl 4-[[6,7-dimethoxy-2-(2-methoxybenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2993432.png)
![3-benzyl-2-((2-chloro-4-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2993433.png)


![N-(2-benzoyl-4-bromophenyl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide](/img/structure/B2993436.png)
![4-[(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)sulfonyl]morpholine](/img/structure/B2993438.png)
![2-(1-oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)-4H-chromen-4-one](/img/structure/B2993440.png)

![3-(4-Methoxyphenyl)-1-(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)propan-1-one](/img/structure/B2993443.png)